molecular formula C11H18N2O2 B8733712 Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate CAS No. 1402446-15-4

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B8733712
Key on ui cas rn: 1402446-15-4
M. Wt: 210.27 g/mol
InChI Key: UHDNSPKZSYVPFN-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Ethyl bromoacetate (1.00 mL, 9.03 mmol) was added to 5-isopropyl-3-methyl-1H-pyrazole (1.07 g, 8.60 mmol) and potassium carbonate (3.57 g, 25.9 mol) in DMF (10 mL). The mixture was stirred at room temperature for 17 hours then EtOAc (20 mL) and aqueous HCl (20 mL, 1 M) were added. The organic phase was dried over magnesium sulphate then evaporated in vacuo. The residue was purified by column chromatography on silica gel (hexane:EtOAc 4:1) to afford the title compound as a yellow oil in 34% yield, 607 mg.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:8]([C:11]1[NH:15][N:14]=[C:13]([CH3:16])[CH:12]=1)([CH3:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.CCOC(C)=O>[CH:8]([C:11]1[CH:12]=[C:13]([CH3:16])[N:14]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:15]=1)([CH3:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)(C)C1=CC(=NN1)C
Name
Quantity
3.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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